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Compound Name: Propargyl-PEG4-CH2CO2-NHS

Cat. No.: B610244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Propargyl-PEG4-CH2CO2-NHS is a heterobifunctional crosslinker integral to modern

bioconjugation and drug development. It features two distinct reactive moieties: an N-

hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and a terminal

propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of

"click chemistry." The molecule is further functionalized with a hydrophilic tetraethylene glycol

(PEG4) spacer, which enhances the solubility and reduces the aggregation of the resulting

conjugates. This guide provides an in-depth overview of its chemical properties, detailed

experimental protocols for its use in bioconjugation, and its application in the development of

targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications
Propargyl-PEG4-CH2CO2-NHS is a versatile tool for covalently linking molecules. Its

properties are summarized below.
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Property Value Source(s)

Chemical Name
Propargyl-PEG4-CH2CO2-

NHS
[1]

Synonyms

Propargyl-PEG3-

CH2COONHS, 2,5-

dioxopyrrolidin-1-yl 3,6,9,12-

tetraoxapentadec-14-ynoate

[2]

CAS Number 2144777-76-2 [1]

Molecular Formula C₁₅H₂₁NO₈ [1]

Molecular Weight 343.33 g/mol [1]

Purity Typically ≥95% [3]

Appearance Solid or liquid

Solubility Soluble in DMSO, DMF, DCM [4]

Storage Conditions
Store at -20°C, desiccated.

Avoid moisture.
[5]

Mechanism of Action and Key Applications
The utility of Propargyl-PEG4-CH2CO2-NHS stems from its two orthogonal reactive groups,

enabling a two-step conjugation strategy. This is particularly valuable in the synthesis of

complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.[6][7]

Amine Conjugation: The NHS ester reacts efficiently with primary amines (e.g., the ε-amino

group of lysine residues on proteins or the N-terminus of peptides) at a pH of 7.2-8.5 to form

a stable, irreversible amide bond.[8]

Click Chemistry: The terminal propargyl (alkyne) group is ready for a highly specific and

efficient CuAAC reaction with an azide-modified molecule to form a stable triazole linkage.[9]

The hydrophilic PEG4 spacer improves the aqueous solubility of the linker and the final

conjugate, which can be crucial for biological applications by preventing aggregation and

improving pharmacokinetic properties.[4]
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A primary application is in the construction of PROTACs. These are bifunctional molecules that

recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the target protein by the proteasome. Propargyl-PEG4-CH2CO2-NHS can

serve as the linker connecting the target protein ligand to the E3 ligase ligand.

Experimental Protocols
The following protocols are representative of the key reactions involving Propargyl-PEG4-
CH2CO2-NHS.

Protocol 1: NHS Ester Conjugation to a Primary Amine-
Containing Molecule (e.g., a Peptide or Protein)
This protocol describes the first step in a two-step conjugation workflow: the attachment of the

linker to a biomolecule.

Materials:

Amine-containing biomolecule (e.g., peptide, protein)

Propargyl-PEG4-CH2CO2-NHS

Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Purification system (e.g., size-exclusion chromatography/desalting column or dialysis

cassette)

Procedure:

Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction

buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines

(e.g., Tris), which would compete with the reaction.

Prepare the Linker Solution: Immediately before use, dissolve Propargyl-PEG4-CH2CO2-
NHS in a minimal volume of DMF or DMSO to create a concentrated stock solution (e.g., 10
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mg/mL). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for

long-term storage.

Perform the Conjugation: Add a 5 to 20-fold molar excess of the dissolved linker to the

biomolecule solution. The optimal ratio may need to be determined empirically.

Incubate: Allow the reaction to proceed for at least 4 hours at room temperature or overnight

on ice.

Purify the Conjugate: Remove the unreacted linker and NHS byproduct by size-exclusion

chromatography (for macromolecules), dialysis, or another suitable chromatographic

method.

Characterize: Confirm the successful conjugation and purity of the alkyne-modified

biomolecule using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and

HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the alkyne-modified biomolecule from

Protocol 1 with an azide-containing molecule.

Materials:

Alkyne-modified biomolecule (from Protocol 1)

Azide-containing molecule

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for

biomolecules)

Reaction buffer (e.g., PBS)
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Purification system

Procedure:

Prepare Reactants: Dissolve the alkyne-modified biomolecule and the azide-containing

molecule in the reaction buffer.

Prepare Catalyst Solution: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water),

sodium ascorbate (e.g., 250 mM in water), and THPTA (e.g., 50 mM in water).

Initiate the Reaction: In a typical reaction, combine the alkyne and azide partners. Add the

THPTA ligand to the CuSO₄ solution and vortex briefly. Then, add the CuSO₄/THPTA mixture

to the reaction, followed by the sodium ascorbate to reduce Cu(II) to the active Cu(I) species.

A common final concentration is 1-2 mM CuSO₄, 5-10 mM sodium ascorbate, and 2-4 mM

THPTA.

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction

progress can be monitored by HPLC or LC-MS.

Purify the Final Conjugate: Purify the final product using an appropriate method such as

size-exclusion chromatography, affinity chromatography, or HPLC to remove the copper

catalyst, excess reagents, and any unreacted starting materials.

Application in a Signaling Pathway: PROTAC-
Mediated Degradation of EGFR
A significant application of linkers like Propargyl-PEG4-CH2CO2-NHS is in the synthesis of

PROTACs to modulate cellular signaling pathways. The Epidermal Growth Factor Receptor

(EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation,

and its aberrant activation is a hallmark of many cancers.[6] PROTACs have been developed to

target mutant forms of EGFR for degradation, offering a strategy to overcome drug resistance

to traditional EGFR inhibitors.[10]

The workflow for creating and utilizing an EGFR-targeting PROTAC can be visualized as

follows:
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PROTAC Synthesis

Cellular Mechanism of Action
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Caption: Workflow for the synthesis and mechanism of an EGFR-targeting PROTAC.
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The logical flow for the application of Propargyl-PEG4-CH2CO2-NHS in modulating the EGFR

signaling pathway is depicted in the following diagram:

EGFR Receptor

EGFR-PROTAC-E3
Ternary Complex

Downstream Signaling
(e.g., PI3K/AKT, MAPK/ERK)

activates

EGFR-PROTAC
(using Propargyl-PEG4 Linker)

binds

E3 Ubiquitin Ligase
(e.g., VHL, CRBN)

recruits

Poly-ubiquitinated
EGFR

Ubiquitin

E3 ligase activity

Proteasome

recognized by

Degraded EGFR
(Amino Acids)

results in

prevents activation

Inhibition of
Cell Proliferation & Survival

promotes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b610244?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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